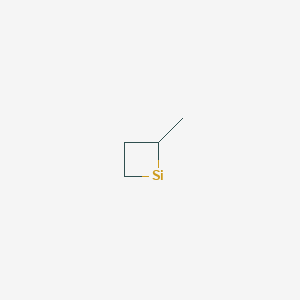
1-Methyl-2-silacyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsiletane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a siletane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsiletane typically involves the reaction of 2-methylimidazole with iodomethylsilanes under solvent-free conditions. The reaction is carried out by heating the mixture at 100-105°C for several hours until the initial silane disappears . This method ensures the formation of the desired product without the need for a base catalyst.
Industrial Production Methods: Industrial production of 2-Methylsiletane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Pd-Catalyzed Intermolecular Silacyclization
1-Methyl-2-silacyclobutane (SCB) undergoes Pd-catalyzed reactions with 2-halophenols to form sila-tetrahydrobenzo[ b]oxepines, a process critical for synthesizing silicon-containing heterocycles .
Key Reaction Conditions:
-
Catalyst : Pd with JessePhos ligand.
-
Additives : LiI and Et₃N in trifluoromethylbenzene (PhCF₃) solvent.
Substrate Scope and Yield:
| SCB Substrate | Product | Yield (%) | Selectivity (Ratio) |
|---|---|---|---|
| This compound | Sila-tetrahydrobenzo[ b]oxepine | 88 | 1:1 ( 12:13 ) |
This reaction proceeds via:
-
Si–O bond formation between the phenol’s hydroxyl group and the silicon atom of SCB.
-
Hiyama–Denmark cross-coupling to form the C(sp²)–C(sp³) bond, enabled by the high ring strain of SCB .
Reaction Mechanism and Selectivity
The regioselectivity of SCB ring-opening is influenced by:
-
Nucleophilic attack on the silicon atom, leading to 1,4-ring opening.
-
Transmetallation steps that suppress competing C–Si bond formation .
Critical Observations:
-
Ring strain : Reactions fail with less-strained 5-membered silacycles (e.g., no 8-membered product forms from 5-membered SCB 8a ) .
-
Competing pathways : Phenol derivatives without adjacent iodo groups yield non-cyclic byproducts (e.g., triphenyl silanol) .
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to other silacyclobutanes:
Thermochemical Data
While direct thermochemical data for this compound is limited, related silacyclobutanes show:
Scientific Research Applications
While there is no information about "1-Methyl-2-silacyclobutane," the search results discuss silacyclobutanes and their applications.
Silacyclobutanes
Overview
Silacyclobutanes are useful as silylating agents in the preparation of silane and siloxane polymers, including homopolymers and copolymers . They can be prepared by reacting a halogen-substituted silacyclobutane with a silylating reagent to exchange the halogen substituents with groups on the silylating reagent .
Preparation
The process for preparing silacyclobutanes involves a reaction where A is a monovalent substituted or unsubstituted hydrocarbon radical or halogen, Hal is a halogen, R is a monovalent substituted or unsubstituted hydrocarbon radical, R' is a monovalent substituted or unsubstituted hydrocarbon radical if A is a monovalent substituted or unsubstituted hydrocarbon radical, R' is a Y group if A is halogen; R'' and R''' are independently hydrogen, monovalent substituted or unsubstituted hydrocarbon radical; Y is a monovalent group having an oxygen atom which bonds to the silicon atom of the silacyclobutane; and x is an integer from 0 through 3 .
Reaction Conditions
- The reaction is efficient and quantitative and can be conducted at a mild temperature between about -50°C and about 100°C, generally without a solvent .
- Typical solvents such as toluene, tetrahydrofuran, benzene, chloroform, or methylene chloride can be employed .
- A preferred ratio of silacyclobutane to silylating agent is such that the ratio of halogen to Y group is 1 to 1, but other ratios could be used if desired .
Applications
Typical uses for the organofunctional silacyclobutanes include :
- Endcapping silanol terminated polydiorganosiloxanes using compounds of the invention wherein R' is a monovalent substituted or unsubstituted hydrocarbon radical.
- Functionalizing siloxane resins containing silanol radicals by reacting the SiOH with the silacyclobutane Y group.
- Functionalizing silica or glass surfaces by similarly introducing the silacyclobutane group.
Examples of Silacyclobutane Preparation
- 1-chloro-1-methyl-silacyclobutane is prepared from 3-chloropropylmethyldichlorosilane and magnesium .
- 1,2-dimethyl-1-chlorosilacyclobutane is prepared from Methyl(3-chloro-3-methylpropyl)dichlorosilane and magnesium .
- 1,1-dichloro-3-methylsilacyclobutane is prepared from (3-chloro-2-methylpropyl)trichlorosilane and magnesium .
Mechanism of Action
The mechanism of action of 2-Methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen and fluorine, making it a valuable component in the synthesis of stable and reactive intermediates . The compound’s unique structure allows it to participate in a wide range of chemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Uniqueness: 2-Methylsiletane stands out due to its siletane ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound in the synthesis of specialized organosilicon materials and intermediates.
Properties
Molecular Formula |
C4H8Si |
|---|---|
Molecular Weight |
84.19 g/mol |
InChI |
InChI=1S/C4H8Si/c1-4-2-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
GXDDUEKHVFHATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[Si]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















